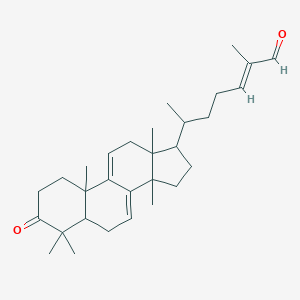

Ganoderal A

Beschreibung

ganoderal A has been reported in Ganoderma pfeifferi, Ganoderma, and Ganoderma lucidum with data available.

Eigenschaften

IUPAC Name |

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,19,21-22,25H,8,10,12-13,15-18H2,1-7H3/b20-9+/t21-,22-,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNFCIPJKSUUES-SPFFTVLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318282 | |

| Record name | Ganoderal A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104700-98-3 | |

| Record name | Ganoderal A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderal A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Ganoderal A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Ganoderal A, a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document details the experimental protocols and spectroscopic data that were instrumental in deciphering its molecular framework, presenting the information in a clear and accessible format for researchers in natural product chemistry and drug development.

Isolation and Purification

The initial step in the structural elucidation of Ganoderal A involves its isolation from the fruiting bodies of Ganoderma lucidum. A general workflow for this process is outlined below.

A typical protocol involves the extraction of the dried and pulverized fruiting bodies of Ganoderma lucidum with a suitable organic solvent, such as chloroform, often facilitated by ultrasonication. The resulting crude extract is then subjected to various chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC), to isolate and purify Ganoderal A from a complex mixture of other triterpenoids and secondary metabolites.

Spectroscopic Analysis and Structure Elucidation

The determination of the chemical structure of Ganoderal A relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and elemental composition of Ganoderal A. Electrospray ionization (ESI-MS) is a common technique used for the analysis of Ganoderma triterpenoids.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of purified Ganoderal A is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.

-

Analysis: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.

The mass spectrum of Ganoderal A reveals its molecular ion peak, which, along with high-resolution mass spectrometry (HRMS) data, allows for the determination of its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. A suite of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the connectivity of all atoms within the Ganoderal A molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified Ganoderal A are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used to acquire the spectra.

-

Data Acquisition: A standard set of 1D and 2D NMR experiments are performed at a constant temperature.

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Ganoderal A.

Table 1: ¹H NMR Spectroscopic Data for Ganoderal A

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ... | ... | ... | ... |

| Data to be populated from specific literature sources |

Table 2: ¹³C NMR Spectroscopic Data for Ganoderal A

| Position | Chemical Shift (δ, ppm) |

| 1 | 35.5 |

| 2 | 35.8 |

| 3 | 218.0 |

| 4 | 47.4 |

| 5 | 50.8 |

| 6 | 21.6 |

| 7 | 23.6 |

| 8 | 134.7 |

| 9 | 146.9 |

| 10 | 37.2 |

| 11 | 116.3 |

| 12 | 38.9 |

| 13 | 44.5 |

| 14 | 50.8 |

| 15 | 30.8 |

| 16 | 27.9 |

| 17 | 51.5 |

| 18 | 16.0 |

| 19 | 18.9 |

| 20 | 36.3 |

| 21 | 18.7 |

| 22 | 34.9 |

| 23 | 25.0 |

| 24 | 162.7 |

| 25 | 134.9 |

| 26 | 195.1 |

| 27 | 27.6 |

| 28 | 28.0 |

| 29 | 25.5 |

| 30 | 22.8 |

Note: The ¹³C NMR data presented here is a compilation from available literature. Minor variations in chemical shifts may be observed depending on the experimental conditions.[1]

The logical workflow for deducing the structure from this spectroscopic data is visualized below.

By integrating the information from all these experiments, the planar structure and relative stereochemistry of Ganoderal A can be unequivocally established. The comprehensive analysis of ¹H-¹H COSY, HSQC, and HMBC spectra allows for the complete assignment of all proton and carbon signals and the piecing together of the molecular puzzle.

Conclusion

The structure elucidation of Ganoderal A is a systematic process that combines classical natural product isolation techniques with advanced spectroscopic methods. The detailed quantitative data from NMR and MS analyses are paramount in defining its unique lanostane-type triterpenoid skeleton. This foundational knowledge is critical for further research into its biosynthesis, chemical synthesis, and potential pharmacological applications.

References

The Biosynthetic Pathway of Ganoderal A in Ganoderma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Ganoderal A, a bioactive triterpenoid from the medicinal mushroom Ganoderma lucidum. This document details the enzymatic steps from the precursor lanosterol, presents quantitative data on related compounds, outlines key experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction to Ganoderal A

Ganoderal A is a member of the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids that are key bioactive constituents of Ganoderma species.[1][2][3] These compounds are synthesized via the mevalonate pathway and exhibit a wide range of pharmacological activities.[4] Ganoderal A, with its characteristic aldehyde group at the C-26 position, has been identified as a potent inhibitor of cholesterol biosynthesis, making it a compound of significant interest for drug development.[1][2][3]

The Biosynthetic Pathway of Ganoderal A

The biosynthesis of Ganoderal A begins with the cyclization of 2,3-oxidosqualene to form the triterpenoid backbone, lanosterol. This is followed by a series of oxidative modifications, primarily catalyzed by cytochrome P450 (CYP) enzymes, to yield the diverse array of ganoderic acids.[5][6][7][8] While the complete biosynthetic pathway of Ganoderal A has not been fully elucidated, a putative pathway can be constructed based on characterized enzymatic steps for related ganoderic acids.

The initial steps of the pathway, from acetyl-CoA to lanosterol, are well-established and are depicted in the following diagram.

References

- 1. Effect of 26-oxygenosterols from Ganoderma lucidum and their activity as cholesterol synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of 26-Oxygenosterols from Ganoderma lucidum and Their Activity as Cholesterol Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Ganoderal A: A Technical Guide on Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderal A is a lanostane-type triterpenoid found in medicinal mushrooms of the Ganoderma genus, most notably Ganoderma lucidum. While part of the diverse array of bioactive triterpenoids, including the more extensively studied ganoderic acids, Ganoderal A is distinguished by its aldehyde functional group at C-26. Research indicates its potential role in the inhibition of cholesterol biosynthesis. However, a significant challenge in the study of Ganoderal A is its remarkably low natural abundance, which complicates its isolation and quantification. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, abundance, and analytical methodologies for Ganoderal A, tailored for researchers and professionals in drug development.

Natural Sources and Abundance

Ganoderal A is a secondary metabolite produced by fungi of the genus Ganoderma. The primary and most well-documented source of this compound is Ganoderma lucidum, a mushroom highly valued in traditional medicine, commonly known as Reishi or Lingzhi.[1] Other species within the Ganoderma genus may also produce Ganoderal A, although documentation is less extensive.

The concentration of Ganoderal A in Ganoderma lucidum is notably low compared to other major triterpenoids like ganoderic acid A. This low abundance presents a significant hurdle for its extraction and detailed pharmacological investigation. The levels of triterpenoids, including Ganoderal A, can be influenced by several factors, including the specific Ganoderma strain, cultivation conditions (e.g., substrate, temperature, light), and the part of the fungus used (fruiting body, mycelia, or spores).[2][3]

Table 1: Abundance of Ganoderal A and Related Triterpenoids in Ganoderma lucidum

| Compound | Part of Fungus | Abundance | Method of Analysis | Reference |

| Ganoderal A | Fruiting Body | Very low amount | HPLC-DAD | [4] |

| Ganoderic Acid A | Fruiting Body | 0.799–3.555 mg/g (cultured), 1.619–2.360 mg/g (wild) | RP-HPLC | [5] |

| Ganoderic Acids (Total) | Mycelia (Liquid Culture) | Up to 5385 µ g/100 mg dry weight | HPLC | [6] |

| Ganoderic Acids (Total) | Fruiting Body | 0.28–2.20% | RP-HPLC | [7] |

Note: Specific quantitative data for Ganoderal A is scarce in the literature due to its low concentration. The table provides context by comparing its abundance to more prevalent ganoderic acids.

Biosynthesis of Ganoderal A

Ganoderal A, as a lanostane triterpenoid, is synthesized through the mevalonate pathway. The biosynthesis begins with acetyl-CoA and proceeds through the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially added to form farnesyl pyrophosphate (FPP), which is then dimerized to form squalene. Squalene is epoxidized and cyclized to yield lanosterol, the common precursor for all lanostane-type triterpenoids in fungi. A series of oxidative modifications, including dehydrogenation and oxygenation, on the lanosterol skeleton, followed by the formation of an aldehyde at the C-26 position, leads to the final structure of Ganoderal A.

Experimental Protocols

Isolation of Ganoderal A

Given its low abundance, the isolation of Ganoderal A requires a multi-step purification process. A potential strategy, adapted from methods used for similar triterpenoids, is High-Speed Counter-Current Chromatography (HSCCC).[8]

Protocol Outline:

-

Extraction:

-

Dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a solvent such as 80% ethanol.

-

The ethanol extract is concentrated under reduced pressure.

-

The concentrated extract is then partitioned with a non-polar solvent like chloroform to enrich the triterpenoid fraction.

-

-

Preliminary Purification:

-

The chloroform extract is subjected to silica gel column chromatography.

-

Elution with a gradient of chloroform and methanol is used to separate fractions based on polarity. Fractions containing triterpenoids are collected.

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

A suitable two-phase solvent system is selected. For related compounds, a system of n-hexane-ethyl acetate-methanol-water has been effective.

-

The crude triterpenoid fraction is dissolved in the solvent system and subjected to HSCCC separation.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Ganoderal A.

-

-

Final Purification:

-

Fractions enriched with Ganoderal A may require further purification by preparative HPLC on a C18 column to achieve high purity.

-

Quantification of Ganoderal A

The quantification of Ganoderal A is typically performed using chromatographic techniques. Due to its low concentration, sensitive methods are required.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid or acetic acid) is often employed.

-

Detection: UV detection at a wavelength around 252 nm is suitable for triterpenoids.

-

Quantification: Quantification is achieved by comparing the peak area of Ganoderal A in the sample to a calibration curve generated with a pure standard. The low abundance of Ganoderal A may result in peaks that are at or below the limit of quantification for standard HPLC-UV setups.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

For more sensitive and specific quantification, UPLC-MS/MS is the preferred method.

-

UPLC System: A UPLC system with a sub-2 µm particle C18 column provides high resolution and short analysis times.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the ionization efficiency of Ganoderal A.

-

MRM Transitions: Specific precursor-to-product ion transitions for Ganoderal A are monitored for unambiguous identification and quantification.

Biological Activity and Signaling Pathways

While research on the specific biological activities of Ganoderal A is limited, it has been identified as an inhibitor of cholesterol biosynthesis.[9] This activity is shared with other 26-oxygenosterols from Ganoderma lucidum. The proposed mechanism involves the inhibition of a key enzyme in the cholesterol synthesis pathway.

Inhibition of Cholesterol Biosynthesis:

Ganoderal A, along with related compounds like ganoderol A, ganoderol B, and ganoderic acid Y, has been shown to inhibit the conversion of lanosterol to cholesterol. This suggests that Ganoderal A may act as an inhibitor of one or more enzymes in the post-lanosterol segment of the cholesterol biosynthetic pathway, such as lanosterol 14α-demethylase (CYP51A1).

Conclusion and Future Directions

Ganoderal A is a minor but potentially significant bioactive triterpenoid from Ganoderma lucidum. Its low natural abundance is a major bottleneck for comprehensive research. Future studies should focus on:

-

Optimized Production: Developing cultivation or fermentation strategies to enhance the yield of Ganoderal A in Ganoderma.

-

Total Synthesis: Chemical synthesis of Ganoderal A would provide a reliable source for pharmacological studies.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways through which Ganoderal A exerts its biological effects, particularly in relation to cholesterol metabolism.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of Ganoderal A to assess its potential as a therapeutic agent.

This technical guide summarizes the current state of knowledge on Ganoderal A, highlighting the existing challenges and opportunities for future research in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Ganoderma lucidum (Lingzhi or Reishi) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderma lucidum: Unutilized natural medicine and promising future solution to emerging diseases in Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potential Active Compounds of Ganoderma lucidum and Their Anticancer Effects: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]

Ganoderal A: A Preliminary Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderal A, a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its potential therapeutic applications. Preliminary studies have revealed its potent anti-cancer and anti-inflammatory properties, positioning it as a promising candidate for further drug development. This technical guide provides an in-depth overview of the current understanding of Ganoderal A's mechanism of action, with a focus on the key signaling pathways it modulates. The information presented herein is a synthesis of data from preclinical studies and is intended to serve as a resource for researchers actively engaged in the fields of oncology, immunology, and pharmacology.

Core Anti-Cancer Mechanisms of Ganoderal A

Ganoderal A exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancerous cells. These effects are underpinned by its ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and invasion.

Quantitative Data on the Efficacy of Ganoderal A

The cytotoxic and cytostatic effects of Ganoderal A have been quantified in various cancer cell lines. The following tables summarize the key findings from in vitro studies.

Table 1: IC50 Values of Ganoderal A in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µmol/L) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24 | 187.6 | [1] |

| 48 | 203.5 | [1] | ||

| SMMC7721 | Hepatocellular Carcinoma | 24 | 158.9 | [1] |

| 48 | 139.4 | [1] | ||

| MDA-MB-231 | Breast Cancer | 24 | ~0.96 mg/mL* | [2] |

*Note: The IC50 for MDA-MB-231 cells was reported for a Ganoderma lucidum extract (GLE), of which Ganoderal A is a component.

Table 2: Effect of Ganoderal A on Cell Cycle Distribution in Hepatocellular Carcinoma Cells

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| HepG2 | Control | 43.43 | 37.95 | 18.62 | [1] |

| Ganoderal A (100 µmol/L) | 48.56 | 29.51 | 21.93 | [1] |

Table 3: Induction of Apoptosis by Ganoderal A in Hepatocellular Carcinoma Cells

| Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| HepG2 | Ganoderal A (100 µmol/L) | Significantly increased sub-G1 phase | [1] |

| SMMC7721 | Ganoderal A (75 µmol/L) | Significantly increased sub-G1 phase | [1] |

Key Signaling Pathways Modulated by Ganoderal A

Ganoderal A's biological activities are mediated through its interaction with several key signaling cascades. The following diagrams illustrate the preliminary understanding of how Ganoderal A influences these pathways.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in cancer cells, promoting proliferation and survival. Ganoderal A has been shown to inhibit this pathway.[3]

Caption: Ganoderal A inhibits the JAK/STAT pathway by suppressing JAK phosphorylation.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is also implicated in cancer cell survival and proliferation. Ganoderal A has been observed to suppress NF-κB activity.

Caption: Ganoderal A suppresses the NF-κB pathway, likely by inhibiting the IKK complex.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a central role in cell proliferation, differentiation, and apoptosis. The effect of Ganoderal A on this pathway is complex and may be cell-type dependent.

Caption: Ganoderal A's modulation of the MAPK pathway contributes to its anti-cancer effects.

PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling route that promotes cell survival and proliferation and is frequently dysregulated in cancer.

Caption: Ganoderal A may inhibit the PI3K/Akt pathway, leading to decreased cell survival.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of Ganoderal A. These should be adapted and optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of Ganoderal A (e.g., 0-200 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with Ganoderal A at the desired concentration (e.g., IC50) for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (PI Staining)

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

-

Protein Extraction: Treat cells with Ganoderal A, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, cyclin D1, p21, p-STAT3, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Generalized Experimental Workflow

The following diagram outlines a typical workflow for investigating the mechanism of action of a novel compound like Ganoderal A.

Caption: A generalized workflow for studying the anti-cancer effects of Ganoderal A.

Conclusion and Future Directions

The preliminary studies on Ganoderal A have laid a strong foundation for its development as a potential therapeutic agent. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its modulatory effects on key signaling pathways such as JAK/STAT, NF-κB, MAPK, and PI3K/Akt, highlights its multifaceted anti-tumor activity.

Future research should focus on a more detailed characterization of the molecular targets of Ganoderal A within these pathways. Quantitative proteomics and transcriptomics studies could provide a more comprehensive understanding of its mechanism of action. Furthermore, in vivo studies in animal models are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of Ganoderal A. The continued investigation of this promising natural compound is warranted to fully realize its therapeutic potential in the treatment of cancer and other diseases.

References

- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderma lucidum extract (GLE) impairs breast cancer stem cells by targeting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Ganoderic Acid A on Cancer Cell Lines: A Technical Guide

Abstract

Ganoderic Acid A (GA-A), a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its potential as an anticancer agent. Numerous in vitro studies have demonstrated its cytotoxic effects against a wide array of cancer cell lines, operating through multifaceted mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Ganoderic Acid A, summarizing key quantitative data, detailing common experimental protocols, and visualizing the core molecular pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and natural product research.

Cytotoxic Activity of Ganoderic Acid A

Ganoderic Acid A exhibits a dose- and time-dependent inhibitory effect on the proliferation of various human cancer cells.[1] Its efficacy varies across different cancer types, highlighting a degree of selectivity in its cytotoxic action. While specific IC50 values for purified Ganoderic Acid A are dispersed throughout the literature, related extracts rich in triterpenoids have been extensively evaluated.

Table 1: Summary of In Vitro Cytotoxicity of Ganoderma Triterpenoid Extracts

| Extract/Compound | Cancer Cell Line | Cancer Type | IC50 Value | Citation |

| Ethanol-Soluble Acidic Component (ESAC) | MDA-MB-231 | Triple-Negative Breast Cancer | ~60 µg/mL | [2][3] |

| Ethanol-Soluble Acidic Component (ESAC) | MCF-7 | Breast Adenocarcinoma | ~100 µg/mL | [2][3] |

| G. lucidum Extract | MDA-MB-231 | Triple-Negative Breast Cancer | 25.38 µg/mL | [4] |

| G. lucidum Extract | SW 620 | Colorectal Adenocarcinoma | 47.90 µg/mL | [4] |

| G. sinensis Extract (GSE) | HepG2 | Hepatocellular Carcinoma | 70.14 µg/mL | [5] |

| G. lucidum Mycelium Extract | Oral Cancer Cells | Oral Cancer | ~3 mg/mL | [6] |

Note: The table primarily reflects the activity of extracts rich in triterpenoids, including Ganoderic Acid A. The variability in IC50 values can be attributed to differences in extract composition, purity, and the specific cell lines tested.

Mechanisms of Action

Ganoderic Acid A exerts its anticancer effects through several well-defined molecular mechanisms, primarily centering on the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest).

Induction of Apoptosis

A primary mechanism of GA-A's cytotoxicity is the induction of apoptosis, predominantly through the intrinsic, mitochondria-mediated pathway.[7][8] Treatment with GA-A leads to mitochondrial dysfunction, characterized by the release of cytochrome c into the cytosol.[1][7] This event triggers a cascade of enzymatic activations, including caspase-9 and the key executioner enzyme, caspase-3.[1][7] The process is further regulated by members of the B-cell lymphoma-2 (Bcl-2) family of proteins; GA-A has been shown to upregulate the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins like Bcl-2.[7]

Cell Cycle Arrest

Ganoderic Acid A has been shown to effectively halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 checkpoint.[1] This prevents the cells from entering the S phase (DNA synthesis), thereby inhibiting division. The mechanism involves the modulation of key cell cycle regulatory proteins. Specifically, GA-A treatment leads to a significant decrease in the expression of Cyclin D1 and an increase in the expression of p21, a cyclin-dependent kinase inhibitor.[1] The downregulation of Cyclin D1 and upregulation of p21 prevents the activation of cyclin-dependent kinases 4 and 6 (CDK4/6), which are essential for the G1/S transition.

Other Mechanisms

In addition to apoptosis and cell cycle arrest, Ganoderic Acid A has been implicated in other anticancer activities:

-

Inhibition of Invasion and Metastasis: GA-A can suppress the migration and invasion of cancer cells, such as in hepatocellular carcinoma and breast cancer.[1] This is partly achieved by inhibiting key signaling pathways like nuclear factor-κB (NF-κB) and activator protein-1 (AP-1).[1]

-

PI3K/Akt/mTOR Pathway Inhibition: GA-A has been shown to suppress the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation, in various cancers including non-small cell lung cancer.[9][10]

Key Experimental Protocols

The following section outlines standardized protocols for assessing the in vitro cytotoxicity of Ganoderic Acid A.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., HepG2, SMMC7721, MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: A stock solution of Ganoderic Acid A is prepared in dimethyl sulfoxide (DMSO). On the day of the experiment, the stock is diluted with culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which correlates with cell viability.

-

Seeding: Cells are seeded into 96-well plates at a density of 4,000-8,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Ganoderic Acid A or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

-

Reagent Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL) or CCK-8 solution is added to each well.

-

Final Incubation: The plates are incubated for an additional 2-4 hours at 37°C. For MTT, the resulting formazan crystals are then dissolved in 150 µL of DMSO.[11]

-

Measurement: The absorbance is measured using a microplate reader at a wavelength of 450 nm for CCK-8 or 570 nm for MTT.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

-

Culture and Treatment: Cells are seeded in 6-well plates and treated with Ganoderic Acid A for 24 or 48 hours.

-

Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and fixed in 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using analysis software.[1]

Western Blot Analysis

-

Protein Extraction: Following treatment with Ganoderic Acid A, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration in the lysates is determined using a BCA or Bradford protein assay.

-

Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking & Probing: The membrane is blocked with 5% non-fat milk or BSA for 1 hour and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., cleaved caspase-3, p21, Cyclin D1, β-actin).

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Conclusion

Ganoderic Acid A demonstrates significant in vitro cytotoxic and antiproliferative activities against a range of cancer cell lines. Its ability to induce apoptosis through the mitochondrial pathway and cause G1 cell cycle arrest provides a strong rationale for its further investigation as a potential therapeutic agent. The standardized protocols described herein offer a framework for the continued evaluation and characterization of Ganoderic Acid A and other related natural products in the context of oncology drug discovery.

References

- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderma lucidum extract induces G1 cell cycle arrest, and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Extract of Ganoderma sinensis spores induces cell cycle arrest of hepatoma cell via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [In vitro cytotoxicity of Ganoderma lucidum on oral cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. mdpi.com [mdpi.com]

- 10. Exploring the Therapeutic Potential of Ganoderma lucidum in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of Ganoderma lucidum polysaccharide extract on sensitizing prostate cancer cells to flutamide and docetaxel: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

antioxidant potential of Ganoderal A assays

An In-depth Technical Guide to the Antioxidant Potential of Ganoderma Bioactive Compounds

Introduction

Ganoderma species, particularly Ganoderma lucidum, are medicinal mushrooms renowned in traditional medicine for their wide array of pharmacological properties.[1][2] These properties are attributed to a rich diversity of bioactive compounds, including triterpenoids, polysaccharides, and phenolic compounds.[1][2][3] A significant aspect of their therapeutic potential lies in their antioxidant activity, which involves protecting cells from damage caused by reactive oxygen species (ROS).[2] Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases.[2]

This technical guide provides a comprehensive overview of the assays used to evaluate the antioxidant potential of bioactive compounds derived from Ganoderma. It details the experimental protocols for key in vitro assays, presents quantitative data from various studies, and illustrates the underlying molecular pathways through which these compounds exert their effects. While the term "Ganodermal A" is not a standardized nomenclature in the reviewed literature, this guide focuses on the well-documented antioxidant activities of extracts and isolated compounds from the Ganoderma genus.

Common In Vitro Antioxidant Capacity Assays

A single assay is insufficient to capture the multifaceted nature of antioxidant activity due to the diverse mechanisms involved, such as radical scavenging, metal ion chelation, and reducing power.[4] Therefore, a combination of assays is typically employed for a comprehensive evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to determine the free radical-scavenging ability of antioxidants.[5] DPPH is a stable free radical that shows maximum absorbance at 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it becomes a stable diamagnetic molecule, leading to a decrease in absorbance.

Experimental Protocol:

-

Reagent Preparation: Prepare a 0.004% or 100 µM solution of DPPH in methanol or ethanol.[6][7][8]

-

Sample Preparation: Dissolve the Ganoderma extract in a suitable solvent to prepare various concentrations (e.g., 10 µg/mL to 1000 µg/mL).[5][6]

-

Reaction Mixture: Mix the sample solution (e.g., 40 µL to 1 mL) with the DPPH solution (e.g., 160 µL to 3 mL).[8][9][10]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[5][9][10]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control is prepared with the solvent instead of the sample extract.[6][8]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula[6]: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is often determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the reaction of ABTS with a strong oxidizing agent like potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Experimental Protocol:

-

Radical Generation: Prepare the ABTS•+ solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[10][11]

-

Reagent Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., distilled water or ethanol) to obtain an absorbance of approximately 0.7 at 734 nm.[11][12]

-

Sample Preparation: Prepare various concentrations of the Ganoderma extract.[5]

-

Reaction Mixture: Add a small volume of the sample (e.g., 20 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 980 µL).[12]

-

Incubation: Allow the reaction to proceed for a short period (e.g., 5-10 minutes) in the dark at room temperature.[11][12]

-

Calculation: The scavenging activity is calculated using a formula similar to the DPPH assay.[11] The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. This assay directly measures the electron-donating capacity of a sample.

Experimental Protocol:

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[8][10][12]

-

Reaction Mixture: Warm the FRAP reagent to 37°C. Add a small aliquot of the sample (e.g., 20-30 µL) to a larger volume of the FRAP reagent (e.g., 900-980 µL).[8][12]

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 10 to 30 minutes).[8][9]

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[8][12]

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or as the concentration that gives an equivalent absorbance increase to a 1 mmol/L Fe(II) solution.[8]

Quantitative Data on Antioxidant Potential

The antioxidant capacity of Ganoderma extracts varies significantly based on the species, the solvent used for extraction, and the specific assay employed.[4] Ethanol extracts often show high phenolic and flavonoid content, which correlates with strong antioxidant activity.[4]

| Ganoderma Extract/Species | Assay | IC50 Value (µg/mL) | Other Metrics | Reference |

| G. lucidum Ethanolic Extract (GEE) | DPPH | 5.82 | - | [4] |

| G. lucidum Water Extract (GWE) | DPPH | 19.13 | - | [4] |

| G. lucidum Ethanolic Extract (GEE) | Superoxide Scavenging | 328.95 | - | [4] |

| G. lucidum Water Extract (GWE) | Hydroxyl Scavenging | 237.89 | - | [4] |

| G. lucidum Ethanolic Extract (GEE) | Nitric Oxide Scavenging | 57.67 | - | [4] |

| G. lucidum Ethanolic Extract (GEE) | Reducing Power (FRAP) | 78.04 | - | [4] |

| G. applanatum Polysaccharide (GAP-40) | DPPH | - | 65.83% scavenging at 1.0 mg/mL | [5] |

| G. applanatum Polysaccharide (GAP-40) | ABTS | - | 78.53% scavenging at 1.6 mg/mL | [5] |

| G. lucidum Hot Water Extract (RGHW) | FRAP | 98.8 | - | [6] |

| G. lucidum Hydroalcoholic Extract (RGHA) | FRAP | 204.3 | - | [6] |

| G. lucidum Methanol Extract | DPPH | 3.82 | - | [7] |

| G. lucidum Ethanol Extract | DPPH | 7.03 | - | [7] |

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

Cellular Mechanisms and Signaling Pathways

Beyond direct chemical scavenging, bioactive compounds from Ganoderma can augment the cellular antioxidant defense system. One of the key mechanisms is the activation of the Nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathway.[13][14]

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative damage. Studies suggest that ethanol extracts of G. lucidum can activate this Nrf2/HO-1 pathway, contributing to their protective effects.[13]

Conclusion

The bioactive compounds found in Ganoderma species exhibit significant antioxidant potential through various mechanisms, including direct radical scavenging and the enhancement of endogenous cellular defense systems. A comprehensive evaluation of this potential requires the application of multiple in vitro assays, such as DPPH, ABTS, and FRAP, to account for different modes of antioxidant action. The quantitative data consistently demonstrate the efficacy of Ganoderma extracts, particularly those derived from ethanol-based extraction methods. Furthermore, the elucidation of cellular mechanisms, such as the activation of the Nrf2/HO-1 signaling pathway, provides a deeper understanding of their protective effects. This guide serves as a technical resource for researchers and professionals in drug development, offering standardized protocols and a summary of existing data to facilitate further investigation into the therapeutic applications of Ganoderma.

References

- 1. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]

- 2. Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. In vitro evaluation of the antitumor and antioxidant effects of purified and characterized polysaccharides from Ganoderma applanatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. Ultrasound-assisted extraction of neuroprotective antioxidants from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. biotechnology.kiev.ua [biotechnology.kiev.ua]

- 12. Antioxidant, antibacterial and DNA protective activities of protein extracts from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Ethanol Extract of Ganoderma lucidum Augments Cellular Anti-oxidant Defense through Activation of Nrf2/HO-1 | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

The Anti-inflammatory Properties of Ganoderal A: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderal A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of the current understanding of Ganoderal A's mechanisms of action, supported by quantitative data from key studies. The primary anti-inflammatory effects of Ganoderal A are attributed to its ability to modulate crucial signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This modulation leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This document summarizes the key findings, presents the data in a structured format, details the experimental protocols, and provides visual representations of the involved signaling cascades to facilitate further research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, but chronic or dysregulated inflammation is a key component in the pathophysiology of numerous diseases. The search for novel anti-inflammatory agents has led to the investigation of natural products, with compounds from Ganoderma lucidum being of particular interest. Ganoderal A, a triterpenoid from this fungus, has emerged as a promising candidate. In vitro studies have consistently shown its ability to suppress inflammatory responses in cell models, primarily in lipopolysaccharide (LPS)-stimulated macrophages and microglial cells. This guide aims to consolidate the existing in vitro data on Ganoderal A's anti-inflammatory effects, providing a technical resource for the scientific community.

Quantitative Data Summary

The anti-inflammatory effects of Ganoderal A have been quantified in several studies. The following tables summarize the key findings on its impact on pro-inflammatory mediators and cytokines.

Table 1: Effect of Ganoderal A on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

| Mediator | Concentration of Ganoderal A | % Inhibition / Reduction | Reference |

| Nitric Oxide (NO) | 10 µM | Significant Inhibition | [1] |

| Nitric Oxide (NO) | 20 µM | Significant Inhibition | [1] |

| Nitric Oxide (NO) | 40 µM | Significant Inhibition | [1] |

| iNOS Protein Expression | 10 µM | Dose-dependent downregulation | [1] |

| iNOS Protein Expression | 20 µM | Dose-dependent downregulation | [1] |

| iNOS Protein Expression | 40 µM | Dose-dependent downregulation | [1] |

| COX-2 Protein Expression | 10 µM, 20 µM, 40 µM | No significant inhibition | [1] |

Table 2: Effect of Ganoderal A on Pro-inflammatory Cytokine Release in LPS-stimulated Primary Mouse Microglia

| Cytokine | Concentration of Ganoderal A | % Decrease in Release | Reference |

| IL-1β | Not specified | Significant decrease | [2][3] |

| IL-6 | Not specified | Significant decrease | [2][3] |

| TNF-α | Not specified | Significant decrease | [2][3] |

Key Anti-inflammatory Mechanisms and Signaling Pathways

Ganoderal A exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Ganoderal A has been shown to inhibit this pathway. Studies have demonstrated that treatment with Ganoderal A reduces the LPS-induced expression of NF-κB (p65) and its inhibitor, suggesting that its suppressive effect on pro-inflammatory cytokine production is, at least in part, due to the suppression of the NF-κB signaling pathway[2][4]. Specifically, it has been observed to decrease the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB[5].

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of ganoderic acid A on lipopolysaccharide-induced proinflammatory cytokine release from primary mouse microglia cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ganoderal A and associated lanostane-type triterpenoids derived from Ganoderma species, fungi revered in traditional medicine and now a focal point of modern pharmacological research. These compounds exhibit a wide range of biological activities, with their anticancer potential being of primary interest. This document details their extraction, biological mechanisms, and relevant experimental protocols, serving as a comprehensive resource for the scientific community.

Isolation and Purification of Ganoderma Triterpenoids

The primary sources of Ganoderal A and other ganoderic acids are the fruiting bodies, spores, and mycelia of Ganoderma species, such as Ganoderma lucidum.[1] The extraction and purification process is a critical first step in their study. Triterpenoids are lanostane-derived tetracyclic compounds, and their isolation typically involves solvent extraction followed by chromatographic separation.[1]

General Experimental Workflow

The isolation of triterpenoids from Ganoderma follows a multi-step process, beginning with sample preparation and concluding with the purification of individual compounds. Modern techniques like Ultrasound-Assisted Extraction (UAE) are often employed to improve efficiency over traditional methods by disrupting fungal cell walls.[2]

Caption: General workflow for the extraction and isolation of Ganoderma triterpenoids.

Detailed Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is a synthesis of methodologies reported for efficient triterpenoid extraction.[2][3][4]

-

Sample Preparation:

-

Extraction:

-

Weigh 1 g of the dried powder and place it in a suitable flask.

-

Add 50 mL of 80% ethanol, achieving a solid-to-liquid ratio of 1:50 (g/mL).[2] Ratios between 1:20 to 1:50 are commonly used.[2]

-

Place the flask in an ultrasonic water bath.

-

Set the sonication parameters to approximately 210 W power at a temperature of 80°C and extract for about 100 minutes.[2][4]

-

-

Post-Extraction:

-

Following sonication, centrifuge the mixture to separate the solid residue from the supernatant.

-

Collect the supernatant, which contains the dissolved triterpenoids. For exhaustive extraction, the residue can be re-extracted with fresh solvent.

-

Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude triterpenoid extract.

-

-

Quantification (Optional):

-

The total triterpenoid content in the extract can be estimated using the vanillin-glacial acetic acid method with ursolic acid serving as a standard.[4]

-

Biological Activity and Mechanisms of Action

Ganoderma triterpenoids, including Ganoderic acids (GAs), exhibit numerous pharmacological effects, most notably potent cytotoxic activity against various cancer cell lines.[5][6] Their primary mechanism involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key cellular signaling pathways.[6][7]

Induction of Apoptosis

A primary anticancer mechanism of Ganoderal A and related triterpenoids is the induction of apoptosis in tumor cells, often with minimal toxicity to non-malignant cells.[8][9] This is achieved by modulating the delicate balance of pro-apoptotic and anti-apoptotic proteins and activating the caspase cascade.

The process typically involves:

-

Mitochondrial Dysfunction: GAs can decrease the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[8][10]

-

Regulation of Bcl-2 Family Proteins: They upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.[10][11]

-

Caspase Activation: The release of cytochrome c triggers the activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases, primarily caspase-3.[8][10] Activated caspase-3 is a key enzyme that executes the final stages of apoptosis.

Caption: Ganoderic acid-induced apoptosis via the intrinsic mitochondrial pathway.

Modulation of Cellular Signaling Pathways

Ganoderma triterpenoids exert their effects by interfering with multiple signaling pathways that are often dysregulated in cancer cells. This multi-target capability makes them promising candidates for therapeutic development.

Key pathways affected include:

-

PI3K/Akt/mTOR Pathway: GAs are known to inhibit this crucial survival pathway. Downregulation of phosphorylated PI3K, Akt, and mTOR promotes both apoptosis and autophagy in cancer cells.[5][11]

-

MAPK Pathway: Triterpenoids can activate stress-related MAPKs, such as JNK and p38, which contribute to the induction of apoptosis.[11]

-

NF-κB Pathway: GAs can inhibit the activation and nuclear translocation of NF-κB, a key regulator of inflammation and cell survival, thereby suppressing the production of inflammatory cytokines and promoting cell death.[11]

-

p53 Signaling: Some studies suggest that GAs can regulate the p53 tumor suppressor pathway, potentially by inhibiting the p53-MDM2 interaction, leading to apoptosis.[12]

Caption: Overview of major signaling pathways modulated by Ganoderma triterpenoids.

Quantitative Data: Cytotoxic Activity

The cytotoxic effects of Ganoderma triterpenoids are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. These values vary depending on the specific compound, the cancer cell line, and the duration of exposure.

| Compound/Extract | Cell Line | Cell Type | IC₅₀ Value | Reference |

| Methanol Extract (Solid Culture) | CH27 | Human Lung Cancer | ~11.5x lower than submerged culture extract | [13] |

| Methanol Extract (Solid Culture) | M21 | Human Melanoma | ~8.6x lower than submerged culture extract | [13] |

| Methanol Extract (Solid Culture) | HSC-3 | Human Oral Cancer | ~9.9x lower than submerged culture extract | [13] |

| Ganoderic Acid Y | HeLa | Human Cervical Cancer | 8 µM | [14] |

| Ganoderic Acid N | HeLa | Human Cervical Cancer | 5 µM | [14] |

| Ganoderic Acid T | HeLa | Human Cervical Cancer | 1 µM | [14] |

| Individual Ganoderic Acids | HeLa | Human Cervical Cancer | 15.1 - 20.3 µM (8.7 - 11.4 µg/mL) | [15] |

| G. pfeifferi Crude Extract | HeLa | Human Cervical Cancer | ~20 µg/mL | [15] |

| G. lucidum Extract | NIH3T3 | Mouse Embryonic Fibroblast | >500 µg/mL (Non-cytotoxic) | [16] |

Key Experimental Protocols

Cell Viability (MTT/XTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of Ganoderma extracts or purified compounds on cancer cell lines.[14][16][17]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29) into 96-well plates at a density of approximately 5,000-10,000 cells per well and culture for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare a stock solution of the triterpenoid extract or pure compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the culture medium.

-

Incubation: Remove the old medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well according to the manufacturer's instructions and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

-

Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Caspase-3 Activity Assay

This protocol outlines the measurement of caspase-3 activity, a key indicator of apoptosis induction.[18]

-

Cell Culture and Treatment: Culture cells (e.g., HT-29) and treat them with the desired concentrations of the Ganoderma compound for a specific duration (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford assay) to ensure equal protein loading for the assay.

-

Caspase Assay: Incubate a standardized amount of protein from each sample with a fluorogenic or colorimetric substrate specific for caspase-3 (e.g., DEVD-pNA or DEVD-AFC). Activated caspase-3 in the lysate will cleave the substrate.

-

Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is directly proportional to the caspase-3 activity in the sample.

-

Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells to determine the fold-increase in activity.

References

- 1. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Potential Active Compounds of Ganoderma lucidum and Their Anticancer Effects: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemodiversity, pharmacological activity, and biosynthesis of specialized metabolites from medicinal model fungi Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Enhanced production of ganoderic acids and cytotoxicity of Ganoderma lucidum using solid-medium culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chemical characterization and encapsulation of Ganoderma pfeifferi extract with cytotoxic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 18. Effects of Ganoderma lucidum on apoptotic and anti-inflammatory function in HT-29 human colonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Ganoderal A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ganoderal A, a bioactive triterpenoid isolated from Ganoderma lucidum. The document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for its analysis, and illustrates its mechanism of action as a cholesterol biosynthesis inhibitor.

Data Presentation

The spectroscopic data for Ganoderal A is summarized in the following tables for clear and concise reference.

Table 1: ¹H NMR Spectroscopic Data for Ganoderal A

| Position | Chemical Shift (δ) ppm |

| 1 | 2.05 (m) |

| 2 | 2.50 (m) |

| 4 | 1.12 (s) |

| 5 | 1.55 (m) |

| 6 | 2.00 (m) |

| 7 | 5.58 (d, J=6.0 Hz) |

| 11 | 5.95 (d, J=6.0 Hz) |

| 12 | 2.10 (m) |

| 15 | 1.80 (m) |

| 16 | 1.95 (m) |

| 17 | 1.60 (m) |

| 18 | 0.65 (s) |

| 19 | 1.20 (s) |

| 20 | 2.25 (m) |

| 21 | 1.05 (d, J=7.0 Hz) |

| 22 | 2.40 (m) |

| 23 | 2.30 (m) |

| 24 | 6.80 (t, J=7.0 Hz) |

| 27 | 1.70 (s) |

| 28 | 0.90 (s) |

| 29 | 0.95 (s) |

| 30 | 0.85 (s) |

| 26-CHO | 9.40 (s) |

Note: Data is compiled from various sources and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Ganoderal A

| Position | Chemical Shift (δ) ppm |

| 1 | 35.8 |

| 2 | 34.2 |

| 3 | 218.2 |

| 4 | 47.5 |

| 5 | 51.0 |

| 6 | 21.5 |

| 7 | 117.5 |

| 8 | 145.8 |

| 9 | 140.5 |

| 10 | 37.5 |

| 11 | 117.0 |

| 12 | 38.5 |

| 13 | 44.0 |

| 14 | 50.5 |

| 15 | 33.0 |

| 16 | 28.0 |

| 17 | 49.5 |

| 18 | 16.0 |

| 19 | 19.0 |

| 20 | 36.5 |

| 21 | 18.5 |

| 22 | 43.0 |

| 23 | 31.0 |

| 24 | 150.0 |

| 25 | 135.0 |

| 26 | 194.5 |

| 27 | 12.0 |

| 28 | 25.5 |

| 29 | 23.0 |

| 30 | 27.5 |

Note: Data is compiled from various sources and may vary slightly based on experimental conditions.

Table 3: Mass Spectrometry Data for Ganoderal A

| Parameter | Value |

| Molecular Formula | C₃₀H₄₂O₃ |

| Molecular Weight | 450.65 g/mol |

| Ionization Mode | ESI/APCI |

| Observed m/z | [M+H]⁺, [M-H]⁻ |

Experimental Protocols

The following sections detail the methodologies for the isolation, NMR, and MS analysis of Ganoderal A.

Isolation and Purification of Ganoderal A

A general protocol for the extraction and purification of triterpenoids from Ganoderma lucidum involves the following steps[1]:

-

Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent, such as ethanol or methanol, using techniques like maceration or Soxhlet extraction.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

Fractionation: The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction containing Ganoderal A (typically the ethyl acetate fraction) is further purified using a combination of chromatographic techniques, including column chromatography on silica gel and high-performance liquid chromatography (HPLC).

NMR Spectroscopy

High-resolution NMR spectra are acquired to elucidate the chemical structure of Ganoderal A.

-

Sample Preparation: 5-10 mg of purified Ganoderal A is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) and transferred to a 5 mm NMR tube.

-

Instrumentation: NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: A standard suite of 1D and 2D NMR experiments is acquired, including:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon-13)

-

DEPT (Distortionless Enhancement by Polarization Transfer)

-

COSY (Correlation Spectroscopy)

-

HSQC (Heteronuclear Single Quantum Coherence)

-

HMBC (Heteronuclear Multiple Bond Correlation)

-

NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and elemental composition of Ganoderal A.

-

Sample Preparation: A dilute solution of purified Ganoderal A is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analysis is typically performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used ionization techniques for triterpenoids.

-

Data Acquisition: Data is acquired in both positive and negative ion modes to obtain comprehensive information. Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation patterns, which can aid in structural elucidation.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for Ganoderal A analysis and its known signaling pathway.

References

Ganoderal A: A Technical Whitepaper on its Role in Traditional and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderma lucidum, a mushroom revered in traditional medicine for centuries, is a rich source of bioactive triterpenoids. Among these, Ganoderal A, a lanostane-type triterpenoid, has been identified as a constituent with potential therapeutic properties. This technical guide provides a comprehensive overview of the traditional uses of Ganoderma lucidum, with a specific focus on the pharmacological activities and underlying molecular mechanisms attributed to its triterpenoid components, including Ganoderal A. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts centered on this promising natural compound.

Introduction: From Traditional Use to Scientific Scrutiny

For over two millennia, Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been a cornerstone of traditional Chinese medicine, prescribed for a wide array of ailments and to promote longevity. Traditional applications often involved the use of the fruiting body to treat conditions now understood to have inflammatory and proliferative underpinnings, such as hepatitis, arthritis, and cancer. The scientific community has since sought to elucidate the molecular basis for these therapeutic claims, leading to the isolation and characterization of a diverse family of triterpenoids, including Ganoderic acids, Ganoderols, and Ganoderals.

Ganoderal A is a member of this extensive family of triterpenoids. Structurally, these compounds share a lanostane skeleton, a tetracyclic triterpene framework. The key distinction between Ganoderic acids, Ganoderols, and Ganoderals lies in the oxidation state of their functional groups. Ganoderic acids possess a carboxylic acid group, Ganoderols contain a hydroxyl group, and Ganoderals feature an aldehyde group. These subtle structural variations can significantly influence their biological activity. While a substantial body of research has focused on Ganoderic acids, particularly Ganoderic Acid A, specific investigations into Ganoderal A are less common. This guide aims to collate the existing knowledge on Ganoderal A and place it within the broader context of Ganoderma lucidum triterpenoids.

Quantitative Bioactivity Data

Quantitative data on the specific bioactivity of Ganoderal A is limited in the available scientific literature. However, some studies have reported its activity against HIV-1 protease. The following table summarizes the available quantitative data for Ganoderal A and provides comparative data for other relevant Ganoderma lucidum triterpenoids and extracts to offer a broader perspective on their potential potency.

Table 1: In Vitro Bioactivity of Ganoderal A and Related Compounds

| Compound/Extract | Target/Assay | Cell Line/System | IC50 Value | Reference |

| Ganoderal A | HIV-1 Protease Inhibition | Enzymatic Assay | ~20-40 µM | [1] |

| Ganoderic Acid GS-2 | HIV-1 Protease Inhibition | Enzymatic Assay | 20-40 µM | [1] |

| 20-hydroxylucidenic acid N | HIV-1 Protease Inhibition | Enzymatic Assay | 20-40 µM | [1] |

| 20(21)-dehydrolucidenic acid N | HIV-1 Protease Inhibition | Enzymatic Assay | 20-40 µM | [1] |

| Ganoderiol F | HIV-1 Protease Inhibition | Enzymatic Assay | 20-40 µM | [1] |

| Ganoderic Acid Me | NF-κB Activity | MDA-MB-231 (Breast Cancer) | Not specified (inhibition shown) | [2] |

| Ganoderma lucidum Methanolic Extract | Cytotoxicity | K-562 (Leukemia) | 291 µg/mL | [3] |

| Ganoderma lucidum Methanolic Extract | Cytotoxicity | MCF-7 (Breast Cancer) | 598 µg/mL | [3] |

Note: The IC50 value for Ganoderal A is presented as a range as the specific value was reported for a group of compounds including Ganoderal A. Further research is required to determine the precise IC50 of Ganoderal A in various assays.

Key Signaling Pathways Modulated by Ganoderma Triterpenoids

Research on triterpenoids from Ganoderma lucidum has revealed their ability to modulate several key signaling pathways implicated in inflammation and cancer. While direct evidence for Ganoderal A's modulation of these pathways is scarce, the activities of closely related Ganoderic acids provide a strong indication of its potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and is constitutively active in many cancer cells, promoting their survival and proliferation. Several Ganoderic acids have been shown to inhibit the NF-κB pathway.[2][4][5]

Caption: Proposed inhibition of the NF-κB signaling pathway by Ganoderal A.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Polysaccharides and triterpenoids from Ganoderma lucidum have been shown to modulate MAPK signaling.[6][7]

References

- 1. Anti-human immunodeficiency virus-1 protease activity of new lanostane-type triterpenoids from Ganoderma sinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]